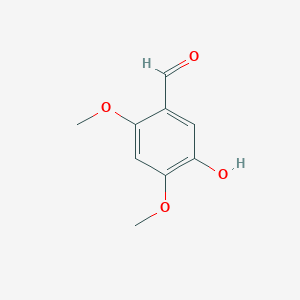
5-Hydroxy-2,4-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H10O4 . It is a derivative of benzaldehyde, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,4-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 2,4-dimethoxybenzaldehyde using suitable reagents and conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Hydroxy-2,4-dimethoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It can disrupt cellular antioxidation systems, making it a valuable tool in microbiological research .
Medicine: Research has shown that this compound may have therapeutic potential due to its ability to modulate oxidative stress pathways. It is being investigated for its role in treating fungal infections and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,4-dimethoxybenzaldehyde involves its interaction with cellular antioxidation components. The compound can act as a redox-active agent, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, which can inhibit the growth of fungal and bacterial pathogens .
Molecular Targets and Pathways:
Superoxide Dismutases: The compound targets enzymes involved in the detoxification of superoxide radicals.
Glutathione Reductase: It can inhibit this enzyme, leading to an accumulation of oxidative stress within cells.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-4,5-dimethoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
- 2,5-Dimethoxybenzaldehyde
Comparison: 5-Hydroxy-2,4-dimethoxybenzaldehyde is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. For example, Syringaldehyde, with hydroxyl and methoxy groups at different positions, exhibits different reactivity and biological activity .
Eigenschaften
CAS-Nummer |
80832-63-9 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
5-hydroxy-2,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-5,11H,1-2H3 |
InChI-Schlüssel |
MDAZYFRWLVIJTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)

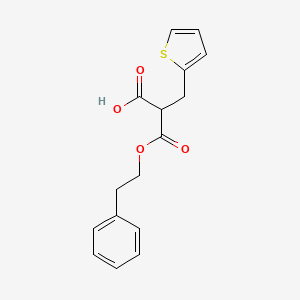

![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
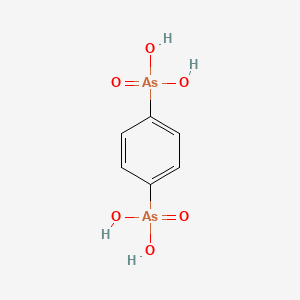
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
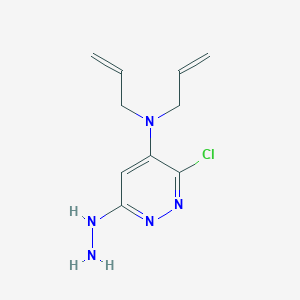
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
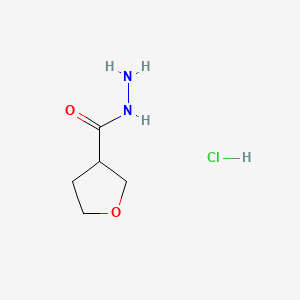
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
